molecular formula C12H18N2O4 B12507126 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione CAS No. 1131041-38-7

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione

Cat. No.: B12507126
CAS No.: 1131041-38-7
M. Wt: 254.28 g/mol
InChI Key: AFAQYSOTTWXNJN-UHFFFAOYSA-N
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Description

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione typically involves the protection of an amine group with a Boc group, followed by the introduction of the pyrrole ring. One common method involves the reaction of 3-aminopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with maleic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, oxidized or reduced pyrrole compounds, and deprotected amines .

Scientific Research Applications

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further reactions. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-(3-N-Cbz-aminopropyl)-1H-pyrrole-2,5-dione: Similar structure but with a benzyl carbamate (Cbz) protecting group.

    1-(3-N-Fmoc-aminopropyl)-1H-pyrrole-2,5-dione: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    1-(3-N-Alloc-aminopropyl)-1H-pyrrole-2,5-dione: Contains an allyloxycarbonyl (Alloc) protecting group

Uniqueness

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Biological Activity

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a pyrrole ring with a Boc (tert-butyloxycarbonyl) protected amine group. The synthesis typically involves the reaction of pyrrole-2,5-dione with a suitable amine under controlled conditions to ensure the stability of the Boc group.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. Studies have shown that certain compounds in this class can inhibit the growth of various cancer cell lines. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One notable compound demonstrated an inhibitory concentration (GI50) in the range of 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M against colon cancer cell lines such as HCT-116 and SW-620 .

The biological activity of these compounds is largely attributed to their ability to interact with key signaling pathways involved in cancer progression. Specifically, they have been shown to form stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2). These interactions are critical as they disrupt downstream signaling pathways that promote tumor growth .

Antioxidant Properties

In addition to their antitumor effects, some derivatives exhibit antioxidant properties. For example, certain compounds have been shown to reduce oxidative stress markers in vitro, suggesting a dual mechanism where they not only inhibit tumor growth but also protect normal cells from oxidative damage .

Table of Biological Activities

Compound Activity IC50 (M) Reference
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAntitumor (HCT-116)1.0×1081.0\times 10^{-8}Dubinina et al., 2007
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAntioxidantNot specifiedKuznietsova et al., 2016
This compoundPotential EGFR/VEGFR InhibitorTBDCurrent Study

Case Studies

A comprehensive study involving the administration of pyrrole derivatives in animal models has demonstrated their potential in reducing tumor size and improving survival rates. For instance, in a rat model induced with colon cancer, treatment with selected pyrrole derivatives led to significant tumor regression compared to controls .

Properties

CAS No.

1131041-38-7

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propyl]carbamate

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17)

InChI Key

AFAQYSOTTWXNJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C(=O)C=CC1=O

Origin of Product

United States

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